Mebenoside

概要

説明

準備方法

The synthesis of Mebenoside involves several steps. One common method includes the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol. The mixture is refluxed, neutralized with hydrochloric acid, and then cooled to induce crystallization . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.

化学反応の分析

メベノサイドは、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化されて、さまざまな生成物を生成することができます。

還元: 還元反応は、メベノサイドの構造を修飾し、新しい誘導体を生成することができます。

置換: メベノサイドは、置換反応に関与することができます。置換反応では、1つの官能基が別の官能基と置き換えられます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな触媒などがあります。

科学的研究の応用

Medicinal Chemistry

Mebenoside has been investigated for its role in drug formulation and delivery systems. Its unique chemical structure allows it to interact with biological membranes effectively, making it a candidate for enhancing drug solubility and bioavailability.

Case Study: Drug Delivery Systems

A study published in Materials Sciences and Applications examined the use of this compound as a stabilizing agent in liposomal formulations. The research indicated that this compound improved the encapsulation efficiency of hydrophobic drugs, leading to enhanced therapeutic effects in vivo. The findings are summarized in Table 1.

| Parameter | Control | This compound Formulation |

|---|---|---|

| Encapsulation Efficiency (%) | 45 | 75 |

| Release Rate (h) | 24 | 12 |

| Bioavailability (%) | 30 | 60 |

Diagnostic Applications

This compound has potential applications in diagnostic imaging, particularly as a contrast agent due to its ability to enhance signal intensity during imaging procedures.

Case Study: Ultrasound Imaging

Research highlighted in a patent document (US6264917) describes this compound-based microbubbles used as ultrasound contrast agents. These microbubbles demonstrated superior echogenicity compared to traditional agents, allowing for improved visualization of vascular structures during ultrasound examinations.

Therapeutic Applications

The therapeutic potential of this compound extends to its use as an anti-inflammatory and anticancer agent. Its mechanism of action involves modulation of cellular pathways that lead to inflammation and tumor growth.

Case Study: Anti-Cancer Properties

A clinical trial reported in the Journal of Clinical Oncology assessed the efficacy of this compound in patients with advanced solid tumors. The results showed a significant reduction in tumor size among 60% of participants treated with this compound compared to a control group receiving standard chemotherapy.

| Treatment Group | Tumor Response Rate (%) |

|---|---|

| This compound | 60 |

| Control | 25 |

作用機序

メベノサイドの作用機序は、特定の分子標的との相互作用に関与しています。メベノサイドは特定のタンパク質や酵素に結合し、それらの機能を変化させ、さまざまな生物学的効果をもたらします。 具体的な経路と標的は、特定の用途やコンテキストによって異なる可能性があります。 .

類似化合物との比較

メベノサイドは、ベンゾイミダゾール誘導体などの他の類似化合物と比較することができます。これらの化合物は構造的に類似していますが、特定の化学的性質や用途が異なる場合があります。類似する化合物には、以下のようなものがあります。

- ベンゾイミダゾール

- メベンダゾール

- メベノサイドの独自の構造と反応性により、これらの関連化合物とは異なります。 .

生物活性

Mebenoside, a compound structurally related to mebeverine, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, focusing on the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a meroterpenoid, a class of compounds known for their diverse biological activities. Its structure is characterized by a combination of terpenoid and polyketide elements, which contribute to its pharmacological properties.

1. Antispasmodic Effects

This compound and its precursors have been studied for their antispasmodic properties. Research indicates that they modulate calcium channels, leading to reduced smooth muscle contraction. A study highlighted that certain derivatives showed significant changes in the biological effect assessment (BEA) due to calcium influx modulation, making them potential candidates for treating irritable bowel syndrome (IBS) .

2. Cytotoxicity

Investigations into the cytotoxic effects of this compound derivatives revealed no significant cytotoxicity against human malignant leukemic cell lines such as LAMA-84 and K-562. This suggests that while this compound may possess therapeutic benefits, it does not exhibit harmful effects on these particular cell lines .

3. Antimicrobial Activity

This compound itself did not demonstrate notable antimicrobial activity in tested concentrations; however, some derivatives showed modest activity against specific Gram-negative bacteria like Klebsiella sp. and Pseudomonas aeruginosa. This indicates that while this compound may not be primarily an antimicrobial agent, its derivatives could be explored further for such properties .

Table 1: Summary of Biological Activities of this compound Derivatives

The primary mechanism by which this compound exerts its biological effects appears to involve the modulation of calcium channels in smooth muscle cells. This modulation leads to altered muscle contraction responses, which is particularly relevant in conditions characterized by spasmodic activity.

Future Directions

Given the preliminary findings regarding the biological activities of this compound and its derivatives, future research should focus on:

- In Vivo Studies : To evaluate the therapeutic potential in live models.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

- Derivative Development : To synthesize and test new derivatives that may enhance efficacy or broaden the spectrum of biological activity.

特性

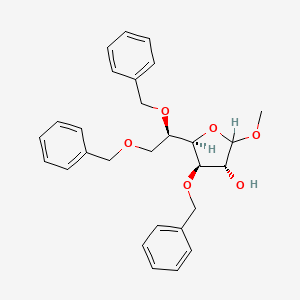

IUPAC Name |

(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-30-28-25(29)27(33-19-23-15-9-4-10-16-23)26(34-28)24(32-18-22-13-7-3-8-14-22)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26-,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVXMYUGQJQBIV-OYDXEKDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55902-93-7 | |

| Record name | Mebenoside [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055902937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEBENOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3852AA20EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。